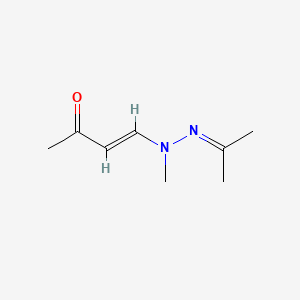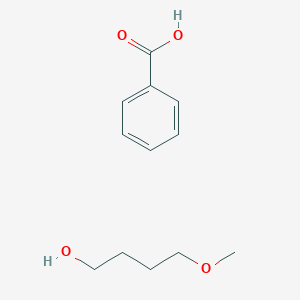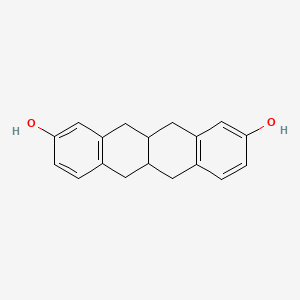![molecular formula C18H22Cl2Sn B14493726 Dichlorobis[(3,4-dimethylphenyl)methyl]stannane CAS No. 63125-94-0](/img/structure/B14493726.png)
Dichlorobis[(3,4-dimethylphenyl)methyl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis[(3,4-dimethylphenyl)methyl]stannane is an organotin compound with the molecular formula C16H18Cl2Sn It is a derivative of stannane, where two chlorine atoms and two [(3,4-dimethylphenyl)methyl] groups are bonded to a central tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobis[(3,4-dimethylphenyl)methyl]stannane typically involves the reaction of tin(IV) chloride with 3,4-dimethylbenzyl chloride in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction. The general reaction can be represented as follows:
SnCl4+2C9H11Cl→SnCl2(C9H11)2+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis[(3,4-dimethylphenyl)methyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
Dichlorobis[(3,4-dimethylphenyl)methyl]stannane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers, coatings, and other materials where organotin compounds are required.
Mechanism of Action
The mechanism by which dichlorobis[(3,4-dimethylphenyl)methyl]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with different ligands, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(phenylmethyl)stannane: Similar structure but with phenyl groups instead of 3,4-dimethylphenyl groups.
Dibutyltin dichloride: Another organotin compound with butyl groups instead of 3,4-dimethylphenyl groups.
Tributyltin chloride: Contains three butyl groups and one chlorine atom bonded to tin.
Uniqueness
Dichlorobis[(3,4-dimethylphenyl)methyl]stannane is unique due to the presence of the 3,4-dimethylphenyl groups, which impart specific steric and electronic properties to the compound
Properties
CAS No. |
63125-94-0 |
|---|---|
Molecular Formula |
C18H22Cl2Sn |
Molecular Weight |
428.0 g/mol |
IUPAC Name |
dichloro-bis[(3,4-dimethylphenyl)methyl]stannane |
InChI |
InChI=1S/2C9H11.2ClH.Sn/c2*1-7-4-5-8(2)9(3)6-7;;;/h2*4-6H,1H2,2-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
RHVYOZNTQNNFFJ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=C(C=C1)C[Sn](CC2=CC(=C(C=C2)C)C)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


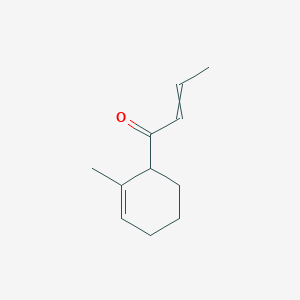
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)
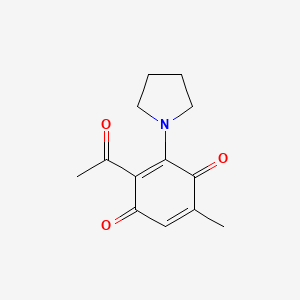

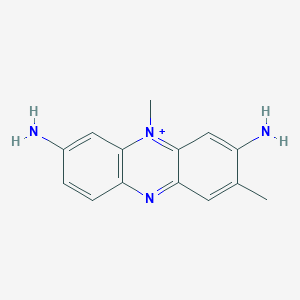

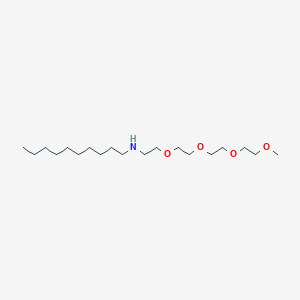
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)

